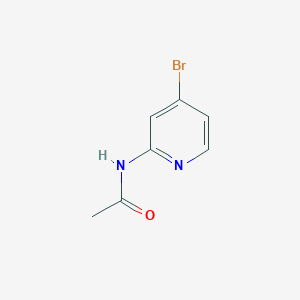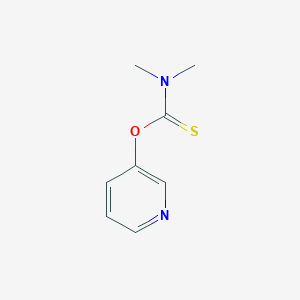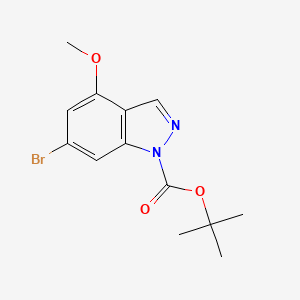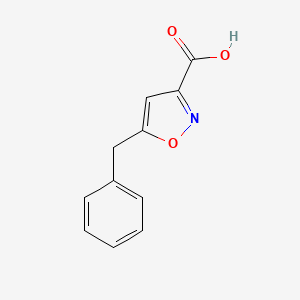
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole and its derivatives are explored for their unique properties in synthesis and characterization studies. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds involves reactions with various unsaturated compounds, showcasing the versatility of 1,2,4-oxadiazoles in producing a wide range of chemical structures with potential applications in material science and medicinal chemistry (Yang et al., 2007). Additionally, the preparation of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block in medicinal chemistry highlights its role in generating bifunctional 1,2,4-oxadiazole derivatives for integration into biologically relevant molecules (Jakopin, 2018).
Applications in Material Science
The role of 1,2,4-oxadiazole derivatives in material science is significant, especially in the development of novel materials with desirable optical and electronic properties. For example, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability and good solubility in polar organic solvents, making them suitable for various applications in the field of polymers and coatings (Hamciuc et al., 2005). Similarly, novel polyphenylenes containing phenol-substituted oxadiazole moieties as fluorescent chemosensors for fluoride ion demonstrate the application of 1,2,4-oxadiazoles in developing sensitive and selective sensory materials (Zhou et al., 2005).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, 1,2,4-oxadiazoles are investigated for their potential as bioactive molecules. The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as new series of apoptosis inducers and potential anticancer agents reveal the biological significance of these compounds in cancer therapy (Zhang et al., 2005). Additionally, the design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones highlight the antimicrobial potential of 1,2,4-oxadiazole derivatives (Rai et al., 2010).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11-13-10(14-15-11)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHDFTJXQLEORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


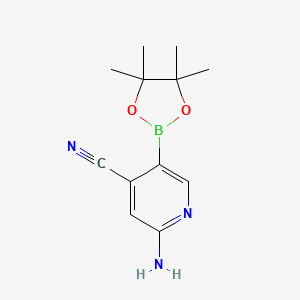


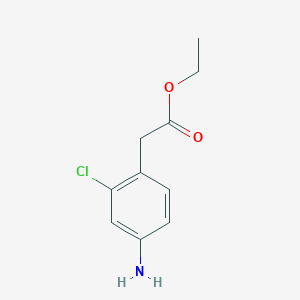

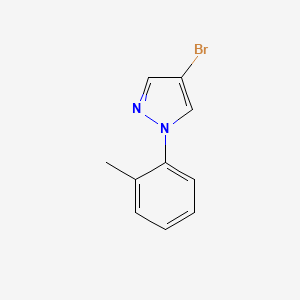
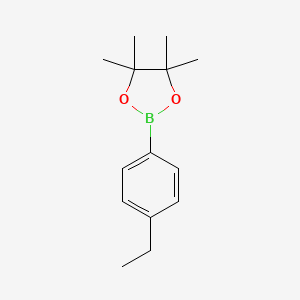
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
